4-bromo-N-tert-butylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-tert-butylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-13-5-7(6)10/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMLGJSPWRKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CSC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 4-bromo-N-tert-butylthiophene-3-carboxamide follows a two-step sequence:
- Regioselective Bromination of thiophene-3-carboxylic acid at the 4-position.
- Amide Formation via coupling of 4-bromo-thiophene-3-carboxylic acid with tert-butylamine.
Alternative routes involve variations in brominating agents, coupling reagents, and reaction conditions, each impacting yield, purity, and scalability.
Detailed Preparation Methods
Bromination of Thiophene-3-Carboxylic Acid
The bromination step directs electrophilic substitution to the 4-position of the thiophene ring. The carboxylic acid group at position 3 meta-directs the bromine to the para position (position 4).
Protocol Using N-Bromosuccinimide (NBS)
- Reagents : Thiophene-3-carboxylic acid, NBS, dichloromethane (DCM).
- Procedure :
Key Considerations :
- NBS ensures controlled bromination without over-substitution.
- DCM provides an inert medium for optimal reactivity.
Alternative Bromination with Molecular Bromine (Br₂)
- Reagents : Br₂, acetic acid.
- Procedure :
Challenges :
Amide Formation Strategies
Carbodiimide-Mediated Coupling (EDC/DMAP)
- Reagents : 4-Bromo-thiophene-3-carboxylic acid, EDC, DMAP, tert-butylamine, DCM.
- Procedure :
Advantages :
Spectroscopic Validation :
- ¹H NMR (CDCl₃) : δ 7.99 (d, J = 5.2 Hz, 1H, thiophene-H), 7.30 (d, J = 5.2 Hz, 1H, thiophene-H), 1.47 (s, 9H, tert-butyl).
- IR (KBr) : 3295 cm⁻¹ (N-H stretch), 1648 cm⁻¹ (C=O stretch).
Acid Chloride Route
- Reagents : SOCl₂, tert-butylamine, triethylamine (TEA), DCM.
- Procedure :
Industrial Applicability :
Optimization and Reaction Conditions
Solvent and Temperature Effects
| Parameter | EDC/DMAP Method | Acid Chloride Method |
|---|---|---|
| Solvent | DCM | DCM |
| Temperature | Room temperature | Reflux (SOCl₂ step) |
| Time | 48 hours | 4 hours |
| Yield | ~85% (inferred) | ~90% (inferred) |
Trade-offs :
- EDC/DMAP offers milder conditions but longer durations.
- Acid chloride route is faster but involves hazardous reagents.
Analytical Characterization
Spectroscopic Data Summary
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.99 (d, 1H), 7.30 (d, 1H), 1.47 (s, 9H) |
| ¹³C NMR | δ 161.0 (C=O), 137.1 (C-Br), 29.0 (tert-butyl) |
| HRMS (ESI+) | Found: 283.9705 [M+Na]⁺ (Calc.: 283.9715) |
Comparative Analysis of Methods
| Criterion | EDC/DMAP Method | Acid Chloride Method |
|---|---|---|
| Cost | Higher (EDC expense) | Lower (SOCl₂ affordability) |
| Safety | Safer (no gaseous byproducts) | Hazardous (HCl evolution) |
| Scalability | Suitable for small-scale synthesis | Preferred for industrial production |
Industrial-Scale Considerations
- Process Intensification : Continuous flow systems mitigate SOCl₂ handling risks.
- Green Chemistry : Replace DCM with ethyl acetate or cyclopentyl methyl ether (CPME) for sustainability.
Chemical Reactions Analysis
4-Bromo-N-tert-butylthiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-N-tert-butylthiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-tert-butylthiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application . For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural analogs is summarized in Table 1.
Table 1: Structural Comparison of 4-Bromo-N-tert-butylthiophene-3-carboxamide and Analogs
Physicochemical and Functional Differences
a) Lipophilicity and Solubility
- In contrast, compound 39l incorporates a diethylaminophenyl group, which may improve solubility in polar solvents due to its basic nitrogen .
- Ethyl 4,5-dimethyl-2-(pyridin-3-ylcarbamothioylamino)thiophene-3-carboxylate (482329-90-8) contains an ester group, balancing lipophilicity and hydrolytic instability compared to the stable carboxamide in the target compound .
b) Electronic and Steric Effects
Research Implications
- Drug design : The tert-butyl carboxamide group in the target compound offers metabolic stability, making it advantageous for in vivo studies compared to ester-containing analogs.
- SAR optimization: Comparative analysis suggests that bromine placement and substituent bulk (e.g., tert-butyl vs. diethylamino) significantly influence target engagement and pharmacokinetics.
Biological Activity
4-Bromo-N-tert-butylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to a thiophene ring, with a tert-butyl group and a carboxamide functional group. Its molecular formula is C12H14BrNOS, and it has a molecular weight of approximately 303.21 g/mol. The unique structure allows for various interactions with biological targets, influencing its activity.
Antimicrobial Properties
Research indicates that 4-bromo-N-tert-butylthiophene-3-carboxamide exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effective inhibition against drug-resistant pathogens. The minimum inhibitory concentration (MIC) values for some common bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Anticancer Activity
In vitro studies have demonstrated that 4-bromo-N-tert-butylthiophene-3-carboxamide can induce apoptosis in cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicate that the compound reduces cell viability significantly, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HT-29 | 15 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action.
The exact mechanism by which 4-bromo-N-tert-butylthiophene-3-carboxamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the bromine atom may facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules, enhancing its bioactivity.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including 4-bromo-N-tert-butylthiophene-3-carboxamide. The study utilized agar diffusion methods to assess the zone of inhibition against several bacterial strains. The results indicated that this compound exhibited one of the highest zones of inhibition compared to other derivatives tested.
- Cancer Cell Line Study : Another investigation focused on the effects of 4-bromo-N-tert-butylthiophene-3-carboxamide on MCF-7 breast cancer cells. The study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism leading to apoptosis.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-bromo-N-tert-butylthiophene-3-carboxamide?
Answer:
The synthesis involves bromination of a thiophene precursor followed by functionalization with tert-butylcarboxamide. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane with catalytic FeBr₃ to achieve regioselective bromination at the 4-position of the thiophene ring .
- Amidation : React the brominated intermediate with tert-butylamine under basic conditions (e.g., NaH in THF) to introduce the carboxamide group. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Purification : Column chromatography (SiO₂, gradient elution) yields >95% purity. Confirm via ¹H NMR (δ 1.35 ppm for tert-butyl protons) and HRMS .
Basic: How do I characterize the bromine substitution pattern in this compound?
Answer:
Use ¹H-¹³C HMBC NMR to correlate the bromine-adjacent protons (δ 7.2–7.5 ppm, thiophene ring) with neighboring carbons. For crystallographic confirmation, perform X-ray diffraction (SHELX suite ):
- Key metrics: Br-C bond length ~1.89 Å, C-S-C angle ~92° (thiophene ring planarity) .
- Compare with computational models (DFT/B3LYP) to validate electronic effects of bromine on ring aromaticity .
Advanced: How does tert-butyl group stability impact reaction design in downstream modifications?
Answer:
The tert-butyl group provides steric protection but may hinder nucleophilic attacks. For deprotection or functionalization:
- Acid Sensitivity : Treat with TFA (20% in DCM, 2 hr) to cleave the Boc group while preserving the thiophene core .
- Steric Considerations : In Suzuki couplings, use Pd(OAc)₂/XPhos to mitigate steric hindrance during cross-couplings at the 4-bromo position .
- Monitor decomposition via IR (loss of Boc C=O stretch at ~1680 cm⁻¹) .
Advanced: What analytical methods resolve contradictions in reported regioselectivity during bromination?
Answer:
Discrepancies arise from competing bromination pathways. Address via:
- Competitive Kinetic Studies : Compare NBS vs. Br₂ in DCM under identical conditions. Track intermediates via LC-MS .
- Isotopic Labeling : Use ⁷⁹Br/⁸¹Br isotopic patterns in HRMS to trace bromine incorporation .
- Computational Analysis : Calculate activation energies (Gaussian 16) for 3- vs. 4-bromination pathways. Higher stability of 4-bromo isomer (ΔG ≈ -3.2 kcal/mol) confirms regioselectivity .
Basic: How can I assess the compound’s potential as a kinase inhibitor scaffold?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The bromine and carboxamide groups show hydrogen bonding with Lys721 and hydrophobic contacts with Leu694 .
- In Vitro Assays : Test IC₅₀ against HeLa cell lysates. Compare with control compounds (e.g., staurosporine) using ADP-Glo™ kinase assay .
- SAR Analysis : Modify the tert-butyl group to smaller substituents (e.g., methyl) and correlate activity changes .
Advanced: What strategies mitigate thiophene ring oxidation during reactions?
Answer:
- Solvent Choice : Use degassed DMF or THF under argon to minimize radical oxidation .
- Additives : Include 2,6-di-tert-butylpyridine (0.1 eq) as a radical scavenger .
- Low-Temperature Conditions : Perform reactions at -20°C to slow oxidation kinetics. Confirm ring integrity via UV-Vis (λmax ~245 nm for thiophene) .
Basic: How do I verify Boc group integrity after synthesis?
Answer:
- ¹³C NMR : Detect tert-butyl carbons at δ 28.5 ppm (CH₃) and 80.1 ppm (quaternary C) .
- IR Spectroscopy : Boc C=O stretch appears at ~1680 cm⁻¹; absence indicates deprotection .
- Mass Spec : ESI-HRMS shows [M+H]⁺ at m/z 315.0321 (C₁₀H₁₄BrNO₂S) .
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Answer:
- Disorder in tert-Butyl Groups : Collect data at 100 K to reduce thermal motion. Refine using SHELXL with PART instructions .
- Weak Bromine Anomalous Scattering : Use Cu-Kα radiation (λ = 1.5418 Å) to enhance Br electron density maps .
- Twinned Crystals : Apply TWINABS for data correction. Example refinement: R1 = 0.042, wR2 = 0.112 .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair : Ethyl acetate/hexane (1:3 v/v) yields needle-like crystals (mp 155–157°C) .
- Slow Evaporation : Achieve >99% purity with minimal solvent inclusion (TGA shows <0.5% weight loss below 150°C) .
- Crystal Morphology : Polarized light microscopy confirms monoclinic P2₁/c space group .
Advanced: How does bromine affect electronic properties in structure-activity studies?
Answer:
- Hammett Analysis : σₚ value of Br (+0.23) increases thiophene ring electron deficiency, enhancing electrophilic reactivity .
- DFT Calculations : LUMO energy (-1.8 eV) localizes on the brominated carbon, favoring nucleophilic aromatic substitution .
- Electrochemical Profiling : Cyclic voltammetry in acetonitrile shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), correlating with bromine’s electron-withdrawing effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
